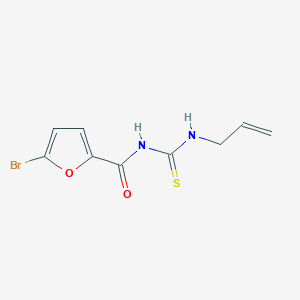

N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide and its derivatives involves several steps, including the reaction of furan-2-carbonyl chloride with amine compounds in the presence of triethylamine to achieve high yields. This process is further advanced by employing palladium-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, to introduce various functional groups, enhancing the molecule's utility in further chemical transformations and biological evaluations (Siddiqa et al., 2022).

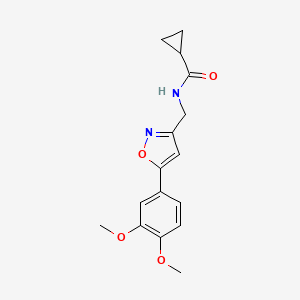

Molecular Structure Analysis

The molecular structure of N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide derivatives has been determined through single-crystal X-ray diffraction techniques. These studies reveal that these compounds often crystallize in specific systems, with detailed analysis of unit cell parameters, space group, and molecular conformations, providing insight into their structural characteristics and the nature of their interactions with metal ions when forming complexes (Özer et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide are influenced by its ability to undergo various reactions, including bromoaminocyclization, which can produce optically active derivatives. These reactions are often catalyzed by chiral complexes, leading to products with high enantioselectivity, demonstrating the compound's utility in synthesizing complex molecules with specific chiral configurations (Huang et al., 2013).

Applications De Recherche Scientifique

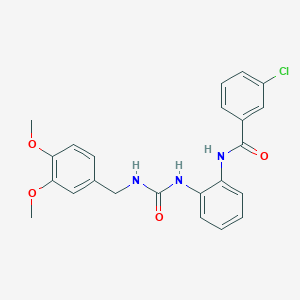

Chemical Synthesis and Medicinal Chemistry

N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide and its derivatives are extensively explored in chemical synthesis and medicinal chemistry. For example, cross-dehydrogenative coupling reactions between formamidic C(sp2)–H and X–H bonds have seen significant advancements. These methods are instrumental in preparing carboxamide, carbamate, and urea derivatives, which are prevalent in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020). Additionally, furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives have been synthesized and characterized for their antimicrobial properties (Sweidan et al., 2021).

Organic Synthesis and Catalysis

In organic synthesis, compounds like N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide are used as intermediates or reagents. For instance, the allyl ester has been applied as a protecting group in the stereoselective construction of neuraminic-acid glycosides (Kunz, Waldmann, & Klinkhammer, 1988). Additionally, primary amides, including N-bromo and N-lithio salts of primary carboxamides, have demonstrated efficiency as nitrogen sources in catalytic asymmetric aminohydroxylation of olefins (Demko, Bartsch, & Sharpless, 2000).

Antimicrobial Applications

Certain derivatives of N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide are researched for their antimicrobial properties. Metal-based carboxamide-derived compounds, including variants of this chemical, have been studied for their antibacterial and antifungal activity, showing potential as therapeutic agents (Hanif, Chohan, Winum, & Akhtar, 2014).

Advanced Material Synthesis

In the field of advanced materials, N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide derivatives are used in the synthesis of functionalized compounds. For example, the Palladium-Catalysed Direct Heteroarylations using esters as blocking groups at C2 of Bromofuran have been explored for the synthesis of biheteroaryls (Fu, Zhao, Bruneau, & Doucet, 2012).

Propriétés

IUPAC Name |

5-bromo-N-(prop-2-enylcarbamothioyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2S/c1-2-5-11-9(15)12-8(13)6-3-4-7(10)14-6/h2-4H,1,5H2,(H2,11,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRGJECSKACHQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC(=O)C1=CC=C(O1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2490615.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2490622.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2490623.png)

![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2490624.png)

![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2490625.png)

![N-[2-[[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2490626.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2490631.png)

![1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2490632.png)